(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C20H11Cl2N3O3S and its molecular weight is 444.29. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
Compounds with thiazolo[5,4-d]thiazole and furan moieties have been synthesized and their electrochemical and electrochromic properties explored. Such materials, due to their multichromic properties and low band-gap values, are important candidates for electrochromic applications, which include smart windows, displays, and low-energy-consuming screens (Akpinar et al., 2013).
Anticancer Research
Thiazolidinone compounds containing furan moieties have shown moderate to strong antiproliferative activity in human leukemia cell lines. These compounds induce cytotoxicity and apoptosis in a cell cycle stage-dependent and dose-dependent manner, highlighting their potential in anticancer therapy (Chandrappa et al., 2009).
Anti-inflammatory and Antinociceptive Properties
Thiazolopyrimidine derivatives with furan-2-yl moieties have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds showed significant activity in models of pain and inflammation, indicating their potential for development into therapeutic agents (Selvam et al., 2012).
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of isothiazoles from furans, demonstrating new methodologies for the ring opening of furans and the synthesis of heterocyclic compounds. This type of chemical transformation is crucial for the development of novel pharmaceuticals and materials (Duan et al., 1997).
Leukotriene B4 Inhibitory Activity
Derivatives of benzo[b]furan with thiazol-4-yl moieties have been prepared and evaluated for their ability to inhibit leukotriene B4, a potent inflammatory mediator. Such compounds could be beneficial in treating diseases where inflammation is a key component (Sakata et al., 2007).
Properties
IUPAC Name |
(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylfuran-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O3S/c1-10-15(4-5-27-10)18-23-20-25(24-18)19(26)17(29-20)9-14-2-3-16(28-14)11-6-12(21)8-13(22)7-11/h2-9H,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMFLGAHSWUXFC-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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